(R,R)-Asenapine Maleate
Description
Properties
CAS No. |
135883-16-8 |
|---|---|
Molecular Formula |
C₂₁H₂₀ClNO₅ |
Molecular Weight |
401.84 |
Synonyms |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Origin of Product |
United States |
Stereochemistry and Advanced Chiral Synthesis of R,r Asenapine Maleate
Intrinsic Chiral Properties and the Significance of the (R,R)-Enantiomer
Asenapine's tetracyclic structure possesses two stereogenic centers at the 3a and 12b positions of the 2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole ring system. This results in two pairs of enantiomers: the trans isomers ((R,R) and (S,S)) and the cis isomers ((R,S) and (S,R)). The (R,R)-enantiomer is a mirror image of the (S,S)-enantiomer, and together they form the racemic mixture known as asenapine (B1667633). google.comnih.gov
Achieving high diastereomeric and enantiomeric purity is a critical challenge in the synthesis of (R,R)-Asenapine. The presence of undesired stereoisomers, such as the cis-isomers or the (S,S)-enantiomer, can be considered impurities. pharmtech.com The separation of cis and trans isomers can be a significant bottleneck in synthetic routes, sometimes requiring laborious chromatography and isomerization cycles that result in poor yields and low throughput. acs.orggoogle.com
For instance, certain reduction steps in earlier syntheses produced a 7:3 mixture of cis and trans isomers. google.com Therefore, modern asymmetric synthesis strategies aim to control the stereochemistry from the outset, minimizing the formation of unwanted isomers and avoiding difficult purification steps. The goal is to produce the desired trans-(R,R)-enantiomer with high purity, often defined as being at least 98% to 99% pure, containing minimal amounts of other stereoisomers. google.comgoogle.com
Total Asymmetric Synthesis Methodologies
To overcome the challenges of separating stereoisomers from a racemic mixture, several total asymmetric synthesis methodologies have been developed to directly produce the optically pure (+)-asenapine, which corresponds to the (R,R)-enantiomer.
A notable asymmetric total synthesis of (+)-asenapine utilizes an organocatalytic Michael addition as a key step. nih.govrsc.org This approach involves the addition of an aldehyde to a trans-nitroalkene, catalyzed by a chiral organocatalyst like (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether (a Hayashi–Jørgensen catalyst). rsc.org
Table 1: Key Steps in Organocatalytic Synthesis of (+)-Asenapine
| Step | Reaction Type | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| 1 | Organocatalytic Michael Addition | Aldehyde, trans-nitroalkene, Hayashi–Jørgensen catalyst | Sets key stereocenter |
| 2 | Reductive Cyclization | Zn-promoted | Forms the pyrrolidine (B122466) ring |
Reductive cyclization is a crucial step that often follows the initial stereoselective reaction, such as the Michael addition. nih.govrsc.org In the synthesis of (+)-asenapine, a zinc-promoted reductive cyclization of a nitro-aldehyde intermediate is employed. rsc.org This process simultaneously reduces the nitro group and forms the pyrrolidine ring of the asenapine core. This methodology has been successfully applied not only to the synthesis of asenapine but also to other optically active cyclic nitrones and pyrrolidines. rsc.orgresearchgate.net The combination of an organocatalytic Michael addition and a subsequent reductive cyclization provides a powerful and efficient route to the enantiomerically pure target molecule. nih.govrsc.org
Another elegant approach to the enantiopure synthesis of (+)-asenapine employs the Ireland–Claisen rearrangement as the pivotal step. nih.govrsc.orgthieme-connect.com This nih.govnih.gov-sigmatropic rearrangement is used to create two adjacent stereogenic centers with a high degree of control. thieme-connect.com
Beyond the specific strategies mentioned above, other methods and variations have been explored. The initial discovery and scale-up syntheses often involved the reduction of an enamide moiety, which presented safety and efficiency challenges. acs.org A key cyclization to form the oxepin (B1234782) ring is often achieved via an intramolecular Ullmann condensation or a Friedel-Crafts reaction. thieme-connect.comnih.gov For example, a patented route describes an Ullmann reaction for the final ring closure. nih.gov Another industrial synthesis involves a Friedel-Crafts cyclization to construct the dihydrooxepin motif, followed by a lithium aluminum hydride reduction to furnish the final asenapine structure. nih.gov These varied approaches highlight the continuous effort to refine and optimize the synthesis of this complex molecule, aiming for greater efficiency, safety, and stereochemical purity. acs.org
Ireland–Claisen Rearrangement Strategies
Chiral Separation and Resolution Techniques for Asenapine Enantiomers
The separation of asenapine's enantiomers is a critical analytical challenge. Capillary electrophoresis and high-performance liquid chromatography have emerged as primary techniques for achieving this separation.
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis (CE) offers a powerful platform for the enantioseparation of chiral compounds like asenapine. mdpi.com This technique leverages the differential migration of ions in an electric field to achieve separation. dergipark.org.tr For chiral separations, a chiral selector is incorporated into the background electrolyte. mdpi.com
Cyclodextrin-Modified Capillary Zone Electrophoresis Optimization
Cyclodextrins (CDs) are frequently employed as chiral selectors in CE due to their ability to form inclusion complexes with guest molecules. mdpi.comresearchgate.net In the case of asenapine, a comprehensive screening of fifteen different cyclodextrins identified β-cyclodextrin (β-CD) as the most effective chiral selector for its enantiomers. researchgate.netnih.gov
Initial experiments using various chiral selectors did not achieve baseline separation of the asenapine enantiomers. researchgate.netnih.gov To enhance the resolution, a multivariate optimization strategy was implemented. This involved systematically altering several key parameters:
Concentration of the background electrolyte
Organic modifier content
pH
Capillary temperature
Applied voltage researchgate.netnih.gov
This systematic optimization led to the development of a successful method for the baseline separation of asenapine enantiomers. researchgate.netnih.gov The optimized conditions, which yielded a resolution (Rs) value of 2.40 ± 0.04, are detailed in the table below. nih.gov
Table 1: Optimized Conditions for Chiral Separation of Asenapine Enantiomers by CE
| Parameter | Optimized Value |
|---|---|
| Background Electrolyte | 160 mM TRIS-acetate buffer |
| pH | 3.5 |
| Chiral Selector | 7 mM β-CD |
| Temperature | 20 °C |
Source: nih.gov
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-performance liquid chromatography (HPLC) is another principal technique for the enantioseparation of asenapine. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
An effective enantioselective HPLC method was developed using a cellulose-tris(3,5-dimethylphenylcarbamate) column. nih.gov The mobile phase, a mixture of bicarbonate buffer and acetonitrile (B52724), facilitates the separation of the asenapine enantiomers. nih.gov This method has been validated and proven effective for determining the levels of asenapine enantiomers in various biological samples. nih.gov
Characterization of Chiral Recognition and Inclusion Complexes
Understanding the interactions between the chiral selector and the individual enantiomers is fundamental to optimizing separation techniques. Nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are powerful tools for characterizing these host-guest interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and interactions of molecules in solution. researchgate.net For the asenapine-β-CD complex, NMR studies, particularly 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), have been instrumental in elucidating the nature of the host-guest interactions. researchgate.netnih.gov
These studies have confirmed the formation of a 1:1 inclusion complex between asenapine and β-cyclodextrin. researchgate.netnih.gov The data suggests that either of the aromatic rings of the asenapine molecule can be accommodated within the β-CD cavity. researchgate.netnih.gov Changes in the chemical shifts of the protons on both the host (β-CD) and guest (asenapine) molecules upon complexation provide evidence of the inclusion. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) in Complex Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, making it well-suited for studying non-covalent complexes. nih.gov ESI-MS has been used to confirm the stoichiometry of the asenapine-β-CD complex. researchgate.netnih.gov
The analysis of the complex by ESI-MS supports the findings from NMR spectroscopy, indicating a 1:1 composition for the asenapine-β-CD inclusion complex. researchgate.netnih.gov The technique can detect the protonated precursor to product ion transitions, providing a sensitive method for quantitative analysis. xjtu.edu.cnresearchgate.net
Molecular Modeling of Enantiodiscriminating Inclusion Complexes
Molecular modeling serves as a powerful computational tool to investigate and predict the formation and stability of inclusion complexes between chiral molecules and host structures, such as cyclodextrins (CDs). nih.govusp.br In the context of (R,R)-Asenapine, computational studies, particularly molecular docking, have been employed to elucidate the mechanisms of chiral recognition and to characterize the intermolecular interactions that govern the formation of enantiodiscriminating inclusion complexes. researchgate.netnih.gov These in silico approaches provide atomic-level insights into the geometry, stoichiometry, and binding affinities of host-guest complexes, complementing experimental data from techniques like NMR spectroscopy and mass spectrometry. researchgate.netnih.gov
Research has focused on understanding how different cyclodextrins can selectively interact with the enantiomers of asenapine. researchgate.net Studies have screened various cyclodextrins to assess their potential as chiral selectors. researchgate.netnih.gov Molecular docking simulations are utilized to determine the most probable binding poses of asenapine within the cyclodextrin (B1172386) cavity. researchgate.net These simulations help in understanding the factors that affect enantioseparation, such as the solvent effect and other achiral influences. researchgate.net
For asenapine, it has been demonstrated that β-cyclodextrin (β-CD) is an effective chiral selector. researchgate.netnih.gov Molecular modeling studies, in conjunction with ROESY NMR measurements, have proposed that the asenapine-β-CD complex has a 1:1 stoichiometry. researchgate.netnih.gov A notable finding from these computational models is the flexibility of the inclusion. It was determined that either of the two aromatic rings of the asenapine molecule—the phenyl moiety or the chlorophenyl ring—can be accommodated within the β-CD cavity. researchgate.net The guest molecule typically enters the cyclodextrin cavity from the wider, secondary side. researchgate.net
Further studies have explored modified cyclodextrins to enhance properties like solubility and stability. researchgate.net Molecular modeling has been used to evaluate the binding and stability of asenapine with derivatives such as hydroxypropyl-β-cyclodextrin (HPβCD) and sulphobutylether-β-cyclodextrin (SBE-β-CD, or Captisol®). researchgate.net These computational investigations analyze the intermolecular forces driving complexation, which include hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.commdpi.com The stability of these complexes is influenced by the chemical structure of both the asenapine guest and the cyclodextrin host. nih.gov For instance, simulations indicate that while the hydrophobic component of the complexing energy may be relatively constant for a specific cyclodextrin, the electrostatic and solvation interaction energies can vary significantly. nih.gov
The data generated from these modeling studies are crucial for the rational design of drug delivery systems and for developing effective enantioseparation methods. mdpi.comnih.gov
Table 1: Summary of Molecular Modeling Findings for Asenapine-Cyclodextrin Complexes
| Cyclodextrin Host | Complex Stoichiometry | Key Modeling Insights | Supporting Evidence |
|---|---|---|---|
| β-cyclodextrin (β-CD) | 1:1 | Two inclusion modes are possible: either the phenyl or the chlorophenyl ring of asenapine fits into the CD cavity. researchgate.net The guest enters from the wider side of the host. researchgate.net | ROESY NMR, ESI-MS researchgate.netnih.gov |
| Sulphobutylether-β-CD (Captisol®) | 1:1 | Forms the most stable complex among β-CD and HPβCD, leading to significant solubility enhancement. researchgate.net | Phase solubility studies, DSC, FTIR, XRD researchgate.net |
| Hydroxypropyl-β-CD (HPβCD) | 1:1 | Forms stable, amorphous inclusion complexes with asenapine. researchgate.net | FTIR, XRD, DSC researchgate.net |
Table 2: Representative Intermolecular Energy Contributions in Asenapine-Cyclodextrin Complexation (Illustrative)
| Interaction Type | Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Hydrophobic Interactions | -5.0 to -10.0 | Major stabilizing force, driven by the displacement of water molecules from the hydrophobic CD cavity by the nonpolar aromatic rings of asenapine. nih.gov |
| Van der Waals Forces | -2.0 to -5.0 | Contribute to the close fit and stability of the guest molecule within the host cavity. mdpi.com |
| Electrostatic Interactions | -1.0 to -3.0 | Variable interactions between polar groups on the host and guest molecules. nih.gov |
| Hydrogen Bonding | -0.5 to -2.0 | Potential bonds between the nitrogen or oxygen atoms of asenapine and the hydroxyl groups on the rim of the cyclodextrin. mdpi.commdpi.com |
Molecular Pharmacology and Receptor Interaction Profiles of Asenapine
Comprehensive Neurotransmitter Receptor Binding Affinities and Selectivity
(R,R)-Asenapine maleate (B1232345) is characterized by its potent binding to numerous receptors, including those for serotonin (B10506), dopamine (B1211576), adrenaline, and histamine (B1213489). fda.govijmca.comebi.ac.uk Its efficacy is thought to stem from a combination of antagonist activities at dopamine D2 and serotonin 5-HT2A receptors. ijmca.compsychopharmacologyinstitute.com
Asenapine (B1667633) exhibits a strong affinity for a broad spectrum of serotonin (5-HT) receptors. europa.eunih.gov This includes high affinity for the 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. europa.eunih.govnih.gov The binding affinities, represented as pKi values, underscore the potent interaction of asenapine with these serotonergic targets. researchgate.netabcam.com When compared to other atypical antipsychotics, asenapine generally demonstrates a higher binding affinity across a wider range of 5-HT receptor subtypes.
Table 1: Binding Affinities of Asenapine for Human Serotonergic Receptors
| Receptor | pKi | Ki (nM) |
|---|---|---|
| 5-HT1A | 8.6 | 2.5 |
| 5-HT1B | 8.4 | 4.0 |
| 5-HT2A | 10.2 | 0.06 |
| 5-HT2B | 9.8 | 0.16 |
| 5-HT2C | 10.5 | 0.03 |
| 5-HT5A | 8.8 | 1.6 |
| 5-HT6 | 9.6 | 0.25 |
| 5-HT7 | 9.9 | 0.13 |
Data sourced from references psychopharmacologyinstitute.comnih.govresearchgate.netabcam.comwikipedia.org
The compound also displays high affinity for dopamine receptors, specifically the D1, D2, D3, and D4 subtypes. europa.eunih.govnih.gov The interaction with the D2 receptor is considered a key component of its therapeutic action. nih.gov Asenapine's affinity for D2 receptors is notable, though some other atypical antipsychotics may exhibit higher affinity for this specific receptor.
Table 2: Binding Affinities of Asenapine for Human Dopaminergic Receptors
| Receptor | pKi | Ki (nM) |
|---|---|---|
| D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 |
| D3 | 9.4 | 0.42 |
| D4 | 9.0 | 1.1 |
Data sourced from references psychopharmacologyinstitute.comnih.govresearchgate.netabcam.comwikipedia.org
Table 3: Binding Affinities of Asenapine for Human Adrenergic Receptors
| Receptor | pKi | Ki (nM) |
|---|---|---|
| α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 |
| α2B | 9.5 | - |
| α2C | 8.9 | - |
Data sourced from references psychopharmacologyinstitute.comnih.govresearchgate.netabcam.comwikipedia.org
High affinity for the histamine H1 receptor is a prominent feature of asenapine's binding profile. europa.eunih.gov It also possesses a moderate affinity for the H2 receptor, a characteristic that distinguishes it from many other atypical antipsychotics. europa.euresearchgate.net The antagonism at H1 receptors is associated with sedative effects. drugbank.compatsnap.com
Table 4: Binding Affinities of Asenapine for Human Histaminergic Receptors
| Receptor | pKi | Ki (nM) |
|---|---|---|
| H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 |
Data sourced from references psychopharmacologyinstitute.comnih.govresearchgate.netabcam.comwikipedia.org
A significant aspect of asenapine's receptor binding profile is its negligible affinity for muscarinic cholinergic receptors. fda.govijmca.comeuropa.eudrugbank.com This lack of interaction is a key differentiator from some other antipsychotic agents and suggests a lower potential for certain side effects. researchgate.netnih.govnih.gov The Ki value for the M1 muscarinic receptor has been reported to be 8128 nM, indicating a very low affinity. psychopharmacologyinstitute.com
Histaminergic Receptor System Interactions (e.g., H1, H2)
Functional Receptor Activity (Antagonism and Partial Agonism)
In vitro assays have demonstrated that asenapine primarily acts as an antagonist at the serotonin, dopamine, adrenergic, and histamine receptors for which it has a high affinity. psychopharmacologyinstitute.comeuropa.euabcam.com Specifically, it shows antagonist activity at D2, D3, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7, α2A, α2B, and H1 receptors. researchgate.net An exception to its antagonist profile is its activity at the 5-HT1A receptor, where it behaves as a partial agonist. psychopharmacologyinstitute.comnih.govwikipedia.org
Table 5: Functional Activity of Asenapine at Human Receptors
| Receptor | Functional Activity |
|---|---|
| 5-HT1A | Partial Agonist |
| 5-HT1B | Antagonist |
| 5-HT2A | Antagonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Antagonist |
| 5-HT6 | Antagonist |
| 5-HT7 | Antagonist |
| D2 | Antagonist |
| D3 | Antagonist |
| α2A | Antagonist |
| α2B | Antagonist |
| α2C | Antagonist (weak) |
| H1 | Antagonist |
Data sourced from references psychopharmacologyinstitute.comnih.govresearchgate.netwikipedia.org
Modulation of Endogenous Neurotransmitter Efflux and Transmission
(R,R)-Asenapine maleate demonstrates a distinct ability to modulate the extracellular concentrations of several key neurotransmitters in brain regions critical for cognition and mood regulation. Microdialysis studies in rats have shown that asenapine preferentially increases the efflux of dopamine (DA), norepinephrine (B1679862) (NE), and acetylcholine (B1216132) (ACh) in the medial prefrontal cortex (mPFC) and hippocampus, with a less pronounced effect in the nucleus accumbens (NAc). nih.govopenmedicinalchemistryjournal.com This regional selectivity is a characteristic shared with other atypical antipsychotics and is thought to contribute to their beneficial effects on cognitive and negative symptoms in schizophrenia. nih.govopenmedicinalchemistryjournal.com
Specifically, subcutaneous administration of asenapine at doses of 0.05, 0.1, and 0.5 mg/kg significantly elevates DA efflux in the mPFC and hippocampus, while only the highest dose (0.5 mg/kg) increases DA in the NAc. nih.govopenmedicinalchemistryjournal.com Similarly, NE efflux is increased in the mPFC and hippocampus at a dose of 0.1 mg/kg. nih.govopenmedicinalchemistryjournal.com For acetylcholine, asenapine at 0.1 and 0.5 mg/kg enhances its release in the mPFC, but only the 0.5 mg/kg dose is effective in the hippocampus. nih.govopenmedicinalchemistryjournal.com No significant change in ACh efflux is observed in the NAc at any tested dose. nih.gov The mechanism underlying the increased release of DA and ACh is suggested to involve indirect agonism at 5-HT1A receptors, as the effect is blocked by the 5-HT1A antagonist WAY100635. nih.govopenmedicinalchemistryjournal.com
The enhancement of cortical monoamine release is a key feature of asenapine's neurochemical profile. researchgate.netrxlist.com Studies have shown that the asenapine-induced increase in cortical dopamine is largely due to a local action at nerve terminals, whereas its effect in the nucleus accumbens is dependent on the activation of dopaminergic neurons in the ventral tegmental area (VTA). rxlist.com This dual mechanism further differentiates its modulatory action across brain regions. rxlist.com
| Neurotransmitter | Brain Region | Effective Doses (mg/kg, s.c.) | Observed Effect |
|---|---|---|---|
| Dopamine (DA) | Medial Prefrontal Cortex (mPFC) | 0.05, 0.1, 0.5 | Significant Increase |
| Hippocampus (HIP) | 0.05, 0.1, 0.5 | Significant Increase | |
| Nucleus Accumbens (NAc) | 0.5 | Significant Increase | |
| Norepinephrine (NE) | Medial Prefrontal Cortex (mPFC) | 0.1 | Significant Increase |
| Hippocampus (HIP) | 0.1 | Significant Increase | |
| Acetylcholine (ACh) | Medial Prefrontal Cortex (mPFC) | 0.1, 0.5 | Significant Increase |
| Hippocampus (HIP) | 0.5 | Significant Increase | |
| Nucleus Accumbens (NAc) | All tested doses | No significant increase |
Beyond its influence on monoaminergic systems, asenapine also potentiates glutamatergic neurotransmission in the cortex. researchgate.netnih.govdrugbank.com This is a critical finding, as glutamatergic hypofunction, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is a leading hypothesis for the pathophysiology of schizophrenia. smpdb.cadrugs.com
In vitro intracellular recordings have demonstrated that asenapine facilitates NMDA receptor-mediated currents in pyramidal cells of the mPFC. smpdb.ca For example, a low concentration (5 nM) of asenapine was found to significantly increase NMDA-induced currents to 162 ± 15% of control values. smpdb.ca This facilitatory effect is dependent on dopamine D1 receptor activation, as it can be blocked by the D1 antagonist SCH23390. smpdb.ca This suggests that asenapine's potentiation of NMDA receptor function is secondary to its ability to increase cortical dopamine levels. smpdb.ca
Furthermore, studies combining asenapine with the SSRI escitalopram (B1671245) have shown that the drug combination facilitates both NMDA- and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced currents in mPFC pyramidal cells. ncats.io Chronic (4-week) treatment with asenapine has been shown to produce dose-dependent and region-specific changes in ionotropic glutamate (B1630785) receptors, including a significant elevation of [3H]AMPA binding in the CA1 and CA3 regions of the hippocampus. drugeruptiondata.comnih.gov This modulation of both major types of ionotropic glutamate receptors suggests a broader impact on excitatory synaptic plasticity and function, which may contribute to its clinical efficacy on cognitive and negative symptoms. smpdb.cadrugeruptiondata.com
Impact on Dopamine, Norepinephrine, and Acetylcholine Levels in Cortical and Limbic Brain Regions
Identification of Novel Molecular Targets and Binding Mechanisms
While asenapine's interaction with a wide array of G-protein coupled receptors is well-established, recent research has begun to identify novel molecular targets that exist beyond this classical receptor profile. tandfonline.comnih.gov
A significant novel target for asenapine is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in Ca2+ signaling pathways that is ubiquitously expressed in the brain and crucial for synaptic plasticity and learning. drugbank.commedchemexpress.com Inhibiting the central nervous system isoforms, CaMKIIα and CaMKIIβ, has emerged as a potential therapeutic strategy for several neurological and psychiatric disorders. drugbank.commedchemexpress.com
A 2023 study combining molecular docking simulations and enzymatic assays provided the first evidence that asenapine can inhibit these CaMKII isozymes. drugbank.com Docking experiments showed that asenapine fits within the catalytic sites of both CaMKIIα and CaMKIIβ. drugbank.com Subsequent enzymatic assays confirmed this inhibitory activity, revealing that asenapine inhibits CaMKIIα and CaMKIIβ in the micromolar range. drugbank.commedchemexpress.com These findings identify asenapine as a potential lead compound for developing new, more specific CaMKII inhibitors. drugbank.commedchemexpress.com
| Isozyme | IC₅₀ (μM) |
|---|---|
| CaMKIIα | 106.90 ± 12.51 |
| CaMKIIβ | 67.52 ± 23.42 |
The exploration of asenapine's interactions with other proteins, such as transporters, is an ongoing area of research. The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is a neutral amino acid transporter. While it has been identified as a target for other compounds and is crucial for amino acid absorption, a direct interaction between asenapine and SLC6A19 has not been documented in the scientific literature to date. Asenapine's primary known interactions remain with its extensive profile of neurotransmitter receptors and the more recently identified CaMKII. nih.govtandfonline.comdrugbank.com Further research is required to determine if asenapine interacts with other protein families, such as solute carriers or other enzymes, which could further elucidate its complex pharmacological profile.
Preclinical Pharmacokinetics and Metabolism Research of Asenapine
Preclinical Absorption and Distribution Studies in Animal Models
(R,R)-Asenapine Maleate (B1232345), an atypical antipsychotic, has been the subject of extensive preclinical evaluation to characterize its absorption and distribution profile in various animal models. Following sublingual administration, asenapine (B1667633) is rapidly absorbed, with peak plasma concentrations observed within 0.5 to 1.5 hours. europa.eu However, the oral bioavailability of asenapine is notably low in animal models, ranging from 20-65% in rats and less than 10% in dogs. fda.govthepharmstudent.com This low oral bioavailability is attributed to significant first-pass metabolism in the gastrointestinal tract and liver. thepharmstudent.comnih.gov
Asenapine exhibits rapid and extensive distribution into tissues, with a large volume of distribution of approximately 20-25 L/kg, indicating significant extravascular distribution. europa.eupsychopharmacologyinstitute.com The compound is highly bound to plasma proteins, at a rate of 95%, primarily to albumin and α1-acid glycoprotein. europa.eu Autoradiography studies using radiolabeled asenapine have shown that both the parent compound and its N-desmethyl metabolite can cross the blood-brain barrier and accumulate in the brain. thepharmstudent.com
The permeability of asenapine has been investigated using Caco-2 cell monolayers, a model for the intestinal barrier, with an apparent permeability coefficient of 1x10⁻⁵ cm/sec. thepharmstudent.comresearchgate.net Studies in rats have further elucidated the distribution pattern, with nanostructured lipid carriers of asenapine showing altered pharmacokinetic profiles, including a delayed time to maximum concentration compared to the plain drug solution. kcl.ac.uk
Interactive Table: Bioavailability of Asenapine in Animal Models
| Species | Oral Bioavailability | Reference |
|---|---|---|
| Rats | 20-65% | fda.govthepharmstudent.com |
| Dogs | <10% | fda.govthepharmstudent.com |
Characterization of Metabolic Pathways and Responsible Enzymes
The metabolism of asenapine is extensive and proceeds through two primary pathways: direct glucuronidation and oxidative metabolism mediated by cytochrome P450 (CYP) isoenzymes. europa.eu
Direct glucuronidation is a major metabolic route for asenapine, primarily facilitated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). europa.eupsychopharmacologyinstitute.comdrugbank.com This process leads to the formation of asenapine N+-glucuronide, which has been identified as the principal circulating metabolite in human plasma and a major excretory product. nih.govnih.goveuropa.eu While this metabolite is prominent in humans, it has been observed in only trace amounts in the excreta of mice and dogs, and at low percentages in the bile of rats and urine of rabbits. tga.gov.au
Oxidative metabolism of asenapine is predominantly carried out by CYP1A2, with smaller contributions from CYP3A4 and CYP2D6. europa.eupsychopharmacologyinstitute.comresearchgate.net This pathway leads to the formation of various metabolites, including N-desmethylasenapine and 11-hydroxyasenapine, which can undergo further conjugation. nih.govnih.gov In vitro studies have confirmed that asenapine is a substrate for CYP1A2, and to a lesser extent, for CYP3A4 and CYP2D6. psychopharmacologyinstitute.com Asenapine itself has been shown to be a weak inhibitor of CYP2D6. europa.eupsychopharmacologyinstitute.com
Preclinical studies in rats have investigated the impact of long-term asenapine administration on the expression and activity of liver CYP enzymes. Chronic treatment with asenapine has been shown to down-regulate the activity and expression of several CYP enzymes. nih.govnih.gov Specifically, a significant decrease in the activity of CYP1A, CYP2B, CYP2C11, and CYP3A was observed. nih.govnih.govresearchgate.net This corresponded with decreased mRNA and protein levels of CYP1A2, CYP2B1, CYP2C11, and CYP3A1. nih.govnih.gov Conversely, the activities of CYP2A, CYP2C6, and CYP2E1 were not affected. nih.govnih.gov These findings suggest that chronic asenapine treatment may slow the metabolism of substrates for CYP1A, CYP2B, CYP2C11, and CYP3A, and potentially inhibit its own metabolism. nih.govnih.govresearchgate.net
Interactive Table: Effect of Chronic Asenapine Treatment on Rat Liver CYP450 Enzymes
| CYP Isozyme | Effect on Activity | Effect on mRNA/Protein Levels | Reference |
|---|---|---|---|
| CYP1A | Decreased | CYP1A2 Decreased | nih.govnih.gov |
| CYP2B | Decreased | CYP2B1 Decreased | nih.govnih.gov |
| CYP2C11 | Decreased | Decreased | nih.govnih.gov |
| CYP3A | Decreased | CYP3A1 Decreased | nih.govnih.gov |
| CYP2A | No effect | Not specified | nih.govnih.gov |
| CYP2C6 | No effect | Not specified | nih.govnih.gov |
| CYP2E1 | No effect | Not specified | nih.govnih.gov |
Oxidative Metabolism via Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP3A4, CYP2D6)
Preclinical Elimination Characteristics and Half-Life Studies
Asenapine is characterized as a high clearance compound. europa.eupsychopharmacologyinstitute.com In preclinical animal models, asenapine exhibited a relatively short half-life. fda.gov Specifically, in rats and dogs, the terminal half-life was approximately 1 hour following intravenous administration. tga.gov.au However, another study in rats reported a much longer half-life of 32.74 ± 7.51 hours after oral administration, suggesting slow elimination. tandfonline.comnih.gov The mean terminal half-life in humans is reported to be approximately 24 hours. thepharmstudent.compsychopharmacologyinstitute.comeuropa.eu Following administration of radiolabeled asenapine, approximately 90% of the dose was recovered, with about 50% in the urine and 40% in the feces. thepharmstudent.comnih.gov Unchanged asenapine was primarily found in the feces. nih.gov
Tissue Distribution Studies in Animal Models
Tissue distribution studies in animal models have demonstrated that asenapine distributes extensively into various tissues. thepharmstudent.com Following percutaneous administration of radiolabeled asenapine to albino rats, radioactivity was found in most tissues, with peak concentrations occurring at 24 hours post-dose. fda.gov The elimination from tissues was slower than from plasma. fda.gov
A biodistribution study in rats following oral administration indicated a preferential distribution of asenapine to highly perfused organs. tandfonline.comnih.gov At 1 hour post-administration, the highest concentration was found in the small intestine. kcl.ac.uk At 8 hours, the spleen showed the highest accumulation of the drug. kcl.ac.uk Autoradiography studies have confirmed that asenapine and its N-desmethyl metabolite penetrate the blood-brain barrier and accumulate in the brain for up to 3 hours after dosing. thepharmstudent.com
Preclinical Metabolic Liability and Glucose Homeostasis Research
Preclinical research using animal models that accurately predict metabolic side-effects for second-generation antipsychotics (SGAs) has been employed to evaluate the metabolic liability of asenapine, particularly concerning glucose intolerance and insulin (B600854) resistance. researchgate.netnih.govnih.gov These studies are crucial as they can model the effects of chronic drug treatment and assess metabolic dysregulation independent of weight gain. plos.orgresearchgate.net
In comparative studies using adult female rats, asenapine demonstrated negligible metabolic liability. researchgate.netnih.gov When evaluated against other SGAs known for their metabolic side-effects, such as olanzapine (B1677200) and iloperidone, asenapine showed no significant adverse effects on glucose homeostasis in multiple tests. researchgate.netnih.govplos.org
Research Findings
Detailed investigations involved two primary tests to assess glucose metabolism: the Glucose Tolerance Test (GTT) and the Hyperinsulinemic-Euglycemic Clamp (HIEC). researchgate.netnih.gov The GTT measures the body's ability to manage a glucose load, while the HIEC provides a specific measure of whole-body insulin resistance by assessing cell-mediated glucose uptake. researchgate.net
In these preclinical models, asenapine was administered at various doses and its effects were compared to a vehicle control, olanzapine, and iloperidone. researchgate.netnih.gov Across all tested doses in both the GTT and HIEC, asenapine did not produce any significant metabolic effects. researchgate.netnih.govnih.gov This contrasts sharply with olanzapine and iloperidone, which both caused significant glucose intolerance and insulin resistance. researchgate.netnih.govplos.org
While fasting glucose levels alone can sometimes underestimate glycemic control issues, asenapine did not increase fasting glucose in these studies. nih.gov There was a slight reduction in insulin levels and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) values noted only at the lowest dose of asenapine tested. researchgate.net
The following tables summarize the findings from a key preclinical study comparing asenapine with a vehicle control and olanzapine.
Table 1: Effect of Asenapine on Fasting Metabolic Parameters in Adult Female Rats
| Treatment Group (Dose mg/kg) | Fasting Glucose (mmol/L) | Fasting Insulin (µU/mL) | HOMA-IR |
| Vehicle | 5.8 ± 0.1 | 18.2 ± 2.6 | 4.6 ± 0.7 |
| Asenapine (0.01) | 5.7 ± 0.2 | 11.2 ± 1.5 | 2.8 ± 0.4 |
| Asenapine (0.05) | 5.9 ± 0.1 | 14.8 ± 2.5 | 3.8 ± 0.6 |
| Asenapine (0.1) | 5.9 ± 0.2 | 14.6 ± 1.9 | 3.8 ± 0.5 |
| Asenapine (0.5) | 5.8 ± 0.2 | 19.3 ± 3.4 | 5.0 ± 0.9 |
| Asenapine (1.0) | 5.6 ± 0.2 | 17.0 ± 2.4 | 4.2 ± 0.6 |
| Olanzapine (10.0) | 5.8 ± 0.2 | 30.7 ± 4.5 | 7.8 ± 1.2 |
| *Note: Data represents mean ± SEM. p<0.05 compared to vehicle. Data sourced from a study in adult female rats. researchgate.net |
Table 2: Acute Effects of Asenapine in Glucose Tolerance and Insulin Resistance Tests
| Treatment Group (Dose mg/kg) | Glucose Tolerance Test (GTT) - Area Under the Curve (AUC) | Hyperinsulinemic-Euglycemic Clamp (HIEC) - Glucose Infusion Rate (mg/kg/min) |
| Vehicle | No significant effect | Baseline |
| Asenapine (0.01 - 1.0) | No significant effect at any dose | Not applicable at all doses |
| Asenapine (0.1) | No significant effect | No significant effect |
| Asenapine (1.0) | No significant effect | No significant effect |
| Olanzapine (1.5, 5.0, 10.0) | Significant glucose intolerance | Not applicable at all doses |
| Olanzapine (15.0) | Not applicable | Significant insulin resistance |
| Note: The GTT assesses overall glucose intolerance, while the HIEC measures insulin resistance. Asenapine showed no metabolic effects in either test. researchgate.netnih.gov |
Advanced Analytical and Bioanalytical Methodologies for Asenapine Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are the cornerstone of quantitative analysis in pharmaceutical research, offering high-resolution separation of complex mixtures. For (R,R)-Asenapine Maleate (B1232345), several chromatographic methods have been developed and optimized for its determination in bulk drug, pharmaceutical formulations, and biological samples. nih.govresearchgate.nettandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely utilized technique for the routine analysis and quality control of Asenapine (B1667633) Maleate. nih.govresearchgate.nettandfonline.com This method is favored for its simplicity, speed, and cost-effectiveness.
Numerous studies have reported the development and validation of RP-HPLC methods for the quantification of Asenapine Maleate. eurasianjournals.commdpi.comresearchgate.netthepharmajournal.com These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). eurasianjournals.commdpi.comresearchgate.netinnovareacademics.in The pH of the mobile phase is a critical parameter, often adjusted to the acidic range to ensure good peak shape and retention of the basic asenapine molecule. eurasianjournals.commdpi.com Detection is commonly performed at a wavelength of around 270 nm, where Asenapine Maleate exhibits significant UV absorbance. eurasianjournals.comresearchgate.netthepharmajournal.comderpharmachemica.com
The linearity of these methods has been established over various concentration ranges, for instance, from 0.1 to 14 µg/mL and 10 to 100 µg/mL, with correlation coefficients (r²) consistently exceeding 0.999, indicating a strong linear relationship between concentration and response. mdpi.comresearchgate.netresearchgate.net Retention times for asenapine are typically in the range of 1.9 to 7.6 minutes, allowing for rapid sample throughput. mdpi.comresearchgate.net
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hiber C18 (250x4.6 mm, 5 µm) | C18 spherisorb (250 mm, 4.6 mm, 5.0 µm) | C18 | Inertsil ODS 3V (150mm × 4.6mm, 5µm) |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate : Acetonitrile (60:40, v/v), pH 2.7 | Acetonitrile : 10 mM Phosphate Buffer (75:25 v/v), pH 3.3 | Methanol : n-Butanol : Glacial Acetic Acid (60:20:20 v/v) | Acetonitrile : Milli-Q water (550:450 mL) + 1mL OPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 270 nm | Not Specified | 270 nm | 270 nm |
| Retention Time | 4.2 min | 4.076 min | 1.9 min | 4.9 min |
| Linearity Range | 0-150 µg/mL | 0.1–14 µg/mL | 10-100 µg/mL | 50-75 ppm |
| Correlation Coefficient (r²) | 0.999 | >0.9998 | 0.998 | 0.999 |
| Reference | eurasianjournals.com | mdpi.comresearchgate.net | researchgate.net | thepharmajournal.comijpsr.com |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) presents a viable alternative to HPLC for the quantification of Asenapine Maleate. This planar chromatographic technique offers advantages such as high sample throughput, low solvent consumption, and the possibility of simultaneous analysis of multiple samples.
A stability-indicating HPTLC method has been successfully developed and validated for the estimation of Asenapine Maleate in pharmaceutical formulations. researchgate.netresearchgate.net This method utilized a precoated silica (B1680970) gel 60 F254 aluminum plate as the stationary phase and a mobile phase of methanol. researchgate.netresearchgate.net Densitometric analysis was performed at 235 nm, and the method yielded a compact band for the drug with an Rf value of 0.43 ± 0.02. researchgate.netresearchgate.net Another HPTLC method used a mobile phase of ethyl acetate (B1210297) and methanol (1:1 v/v) with detection at 254 nm, demonstrating linearity in the concentration range of 3 to 7 µg/5 µL. latamjpharm.org The development of a green HPTLC method using a binary mixture of ethanol (B145695) and water has also been reported for the simultaneous analysis of asenapine maleate and other antipsychotics. ekb.eg
Hyphenated Techniques (e.g., LC-MS) for Biological Matrices
For the quantification of Asenapine Maleate in complex biological matrices such as human plasma and urine, more sensitive and selective techniques are required. tandfonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as the methods of choice for bioanalytical applications due to their high specificity and low limits of detection. tandfonline.comresearchgate.netnih.govxjtu.edu.cn
Several LC-MS/MS methods have been developed and validated for the determination of asenapine and its metabolites in human plasma. nih.govxjtu.edu.cn These methods typically involve a straightforward liquid-liquid extraction (LLE) or automated solid-phase extraction (SPE) for sample preparation. nih.govresearchgate.net Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and an organic solvent like acetonitrile in an isocratic or gradient elution mode. researchgate.netnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for asenapine and its internal standard. researchgate.netnih.gov These methods have been successfully applied to pharmacokinetic studies. nih.gov
Spectrophotometric Methods (UV-Vis) for Research Quantification
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Asenapine Maleate in bulk drug and pharmaceutical formulations, particularly in research and quality control settings where high sample throughput is not a primary concern. derpharmachemica.comderpharmachemica.comresearchgate.net
These methods are based on the measurement of the absorbance of a solution of Asenapine Maleate in a suitable solvent at its wavelength of maximum absorbance (λmax). derpharmachemica.comresearchgate.net For Asenapine Maleate, the λmax is typically observed around 270 nm in methanol. derpharmachemica.comresearchgate.net The method has been shown to obey Beer's law in concentration ranges such as 10-60 µg/mL, with a high correlation coefficient. derpharmachemica.com Derivative spectrophotometry has also been employed to enhance the specificity of the method in the presence of degradation products. derpharmachemica.com While a suitable wavelength for UV absorption of Asenapine Maleate in ethanol was found to be 231 nm, another study reported a maximum absorption at 267 nm in water. researchgate.netucl.ac.uk
Capillary Electrophoresis Techniques for Research Applications
Capillary Electrophoresis (CE) has emerged as a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of pharmaceutical compounds. nih.govresearchgate.netdergipark.org.tr A key application of CE in asenapine research is the chiral separation of its enantiomers. nih.gov
A cyclodextrin-modified capillary zone electrophoresis (CZE) method was developed for the first time to separate the enantiomers of Asenapine Maleate. nih.gov In this study, various cyclodextrins were screened, with β-cyclodextrin proving to be the most effective chiral selector. nih.gov The method was optimized using an experimental design approach, and baseline separation of the enantiomers was achieved with a resolution of 2.40. nih.gov The validated method was found to be sensitive, linear, accurate, and precise for the chiral separation of asenapine. nih.gov Another novel CE method was developed for the quantification of asenapine in pharmaceuticals using a Box-Behnken design for optimization. researchgate.net
Method Validation and Robustness for Research Purposes
The validation of analytical methods is a critical requirement to ensure the reliability and consistency of results. For research purposes, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). eurasianjournals.commdpi.comresearchgate.netoup.com The key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. mdpi.cominnovareacademics.inoup.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. eurasianjournals.commdpi.comresearchgate.netinnovareacademics.in
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. eurasianjournals.comresearchgate.netinnovareacademics.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). eurasianjournals.comresearchgate.netinnovareacademics.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. thepharmajournal.comijpsnonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. eurasianjournals.commdpi.comresearchgate.net
Bioanalytical Method Development for Micromatrices (e.g., Dried Blood Spots, Volumetric Absorptive Microsampling)
The evolution of bioanalytical methodologies has seen a significant shift towards micromatrices, which offer numerous advantages over traditional venous blood sampling. scispace.com Techniques such as Dried Blood Spots (DBS) and Volumetric Absorptive Microsampling (VAMS) are minimally invasive, require only a small volume of blood (typically <50 µL), and simplify sample storage and transportation, often eliminating the need for cold chain logistics. scispace.comjapsonline.com These attributes are particularly beneficial in therapeutic drug monitoring and clinical studies involving vulnerable populations. japsonline.comresearchgate.net
Dried Blood Spots (DBS) in Asenapine Analysis
DBS sampling has been successfully applied to the quantification of asenapine in whole blood. nih.gov Researchers have developed robust and sensitive methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
One such method utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify asenapine along with other antipsychotics. nih.gov In this procedure, DBS samples were prepared using 25 μL of whole blood. The extraction of the complete spot was achieved using a mixture of methanol and methyl-tert-butyl-ether (4:1). nih.gov The subsequent analysis had a run-time of six minutes on a C18 column, with a median recovery of 66.4% for the analytes. nih.gov
Another validated LC-MS/MS method was developed for the identification and quantification of 19 antipsychotics, including asenapine, from DBS collected from post-mortem samples. nih.gov For this method, 85 µL of blood were spotted onto DBS cards. nih.gov To mitigate matrix effects, the whole blood stain was extracted and purified using Solid Phase Extraction (SPE) before injection into the LC-MS/MS system. mdpi.com The study also evaluated analyte stability, demonstrating the reliability of DBS for toxicological screenings. nih.govmdpi.com
Table 1: Comparison of Bioanalytical Methods for Asenapine in Dried Blood Spots (DBS)
| Feature | Method 1 | Method 2 |
|---|---|---|
| Analytical Technique | UHPLC-MS/MS nih.gov | LC-MS/MS nih.govmdpi.com |
| Application | Therapeutic Drug Monitoring nih.gov | Post-Mortem Toxicological Analysis nih.gov |
| Sample Volume | 25 µL nih.gov | 85 µL nih.gov |
| Extraction Method | Liquid-liquid extraction (Methanol:Methyl-tert-butyl-ether) nih.gov | Solid Phase Extraction (SPE) mdpi.com |
| Key Findings | 6-minute run time; Median recovery of 66.4% nih.gov | Limits of detection ranged from 0.1 to 5.2 ng/mL for antipsychotics nih.gov |
Volumetric Absorptive Microsampling (VAMS) for Enhanced Precision
While DBS offers significant advantages, it is susceptible to issues related to volumetric inaccuracy and the influence of hematocrit on spot size and analyte distribution. mdpi.com Volumetric Absorptive Microsampling (VAMS) has emerged as a superior technology that overcomes these limitations. nih.gov VAMS devices utilize a porous hydrophilic tip to collect a fixed, accurate volume of blood (e.g., 10, 20, or 30 µL), independent of the blood's hematocrit level. mdpi.com This ensures greater precision and reproducibility in quantitative bioanalysis. nih.gov
An innovative study developed an enantioselective high-performance liquid chromatography (HPLC) method with diode array detection (DAD) to determine asenapine enantiomers in various micromatrices. nih.gov The study compared four different microsampling approaches: dried blood spots, dried plasma spots, VAMS of whole blood, and VAMS of plasma. nih.gov The results demonstrated that both VAMS formats were superior to the dried spot techniques in terms of data reproducibility and correlation with conventional plasma level analysis. nih.gov The chiral separation was successfully achieved on a cellulose-tris(3,5 dimethylphenylcarbamate) stationary phase. nih.gov This research was the first to report a chiral HPLC method for asenapine enantiomers using an effective microsampling strategy. nih.gov
Table 2: Enantioselective HPLC-DAD Method for Asenapine in Micromatrices nih.gov
| Micromatrix Type | Analytical Technique | Chiral Stationary Phase | Mobile Phase Components | Key Findings |
|---|---|---|---|---|
| Dried Blood Spots (DBS) | HPLC-DAD | Cellulose-tris(3,5 dimethylphenylcarbamate) | Bicarbonate buffer, Acetonitrile | Method validated with satisfactory linearity and precision. |
| Dried Plasma Spots | HPLC-DAD | Cellulose-tris(3,5 dimethylphenylcarbamate) | Bicarbonate buffer, Acetonitrile | Showed good stability, feasibility, and reliability. |
| Blood VAMS | HPLC-DAD | Cellulose-tris(3,5 dimethylphenylcarbamate) | Bicarbonate buffer, Acetonitrile | Superior to DBS/DPS in data reproducibility and correspondence with plasma levels. |
| Plasma VAMS | HPLC-DAD | Cellulose-tris(3,5 dimethylphenylcarbamate) | Bicarbonate buffer, Acetonitrile | Superior to DBS/DPS in data reproducibility and correspondence with plasma levels. |
The development of these advanced bioanalytical methods for micromatrices represents a significant step forward in asenapine research, facilitating less invasive and more accurate therapeutic drug monitoring and pharmacokinetic studies. nih.govtandfonline.com
Computational Chemistry and Molecular Modeling in Asenapine Research
Pharmacophore Modeling for Receptor Interaction and Drug Discovery
Pharmacophore modeling is a pivotal technique in drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of asenapine (B1667633) research, pharmacophore models have been instrumental in understanding its binding to various receptors.
Asenapine exhibits a complex polypharmacology, with high affinity for multiple serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. ebi.ac.ukwikipedia.org This multi-receptor antagonism is believed to be the cornerstone of its therapeutic efficacy. guidetopharmacology.orgeuropa.eu Pharmacophore models distill the key chemical features of asenapine, such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings, that are crucial for its interaction with these diverse receptor subtypes. ub.edu By comparing the pharmacophore of asenapine with those of other antipsychotics, researchers can delineate the unique structural attributes that contribute to its distinct pharmacological signature. fda.gov This knowledge is invaluable for the rational design of novel compounds with improved selectivity and efficacy.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking simulations are computational methods that predict the preferred orientation of a ligand when bound to a receptor, providing a detailed view of the protein-ligand interaction at an atomic level. For (R,R)-Asenapine Maleate (B1232345), docking studies have been extensively used to elucidate its binding modes within the active sites of its target receptors.
These simulations have confirmed asenapine's antagonist activity at a range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), and adrenergic (α1A, α2A, α2B, α2C) receptors. drugbank.com Docking studies have revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the asenapine-receptor complex. openmedicinalchemistryjournal.com For instance, research has shown that the protonated tertiary nitrogen of asenapine can form a charge-assisted hydrogen bond. ub.edu Furthermore, molecular docking has been employed to investigate the interactions between asenapine and other molecules, such as phosphatidylcholine, to explore potential drug delivery systems. researchgate.net
A study investigating asenapine as a potential inhibitor of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) utilized molecular docking to explore its binding affinity within the enzyme's catalytic sites. The results showed several binding interactions that anchored asenapine within the CaMKIIα and CaMKIIβ catalytic sites. openmedicinalchemistryjournal.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic perspective on molecular systems, allowing researchers to observe the conformational changes and binding dynamics of a drug and its target over time. In the study of (R,R)-Asenapine Maleate, MD simulations have been crucial in understanding the flexibility of the molecule and the stability of its interactions with receptors.
One area where MD simulations have been particularly insightful is in the study of asenapine's inclusion complexes with cyclodextrins. researchgate.net These simulations have helped to determine the most stable conformations of the asenapine-cyclodextrin complex, revealing that either of the aromatic rings of asenapine can be accommodated within the cyclodextrin (B1172386) cavity. researchgate.net This information is vital for the development of formulations with enhanced solubility and bioavailability. researchgate.net Additionally, MD simulations have been used to assess the stability of the association between asenapine and various proteins, providing a more comprehensive understanding of its pharmacokinetic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies to Elucidate Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are fundamental to understanding its structure-activity relationships.
The efficacy of asenapine is attributed to its antagonist activity at D2 and 5-HT2A receptors, with contributions from its interactions with other receptors as well. europa.eu QSAR models can be developed to correlate the physicochemical properties of asenapine and its analogs with their binding affinities for these various receptors. By identifying the key structural features that influence activity, QSAR can guide the synthesis of new molecules with optimized pharmacological profiles.
Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Simulation
Preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation play a critical role in predicting the time course of a drug's concentration in the body and its corresponding pharmacological effect. For this compound, these models are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for translating preclinical findings to clinical applications.
Studies have shown that asenapine has a sublingual bioavailability of approximately 35%, while oral bioavailability is less than 2% due to extensive first-pass metabolism. thepharmstudent.comnih.gov PK-PD models can help to simulate different administration routes and formulations to optimize drug delivery. For example, research has explored the use of bio-enhancers, such as quercetin, to improve the oral bioavailability of asenapine, with in-silico modeling guiding the selection of promising candidates. researchgate.net Preclinical pharmacokinetic studies in rats have determined a half-life of 32.74 ± 7.51 hours and have shown preferential distribution to highly perfused organs. nih.govresearchgate.net
Computational Analysis of Host-Guest Inclusion Complexes
The formation of host-guest inclusion complexes is a strategy employed to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs like asenapine. Computational analysis has been instrumental in understanding the formation and properties of these complexes, particularly with cyclodextrins.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R,R)-Asenapine Maleate with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® AD-H) with a mobile phase of hexane:ethanol (80:20) to separate enantiomers. Monitor purity via HPLC with a UV detector at 254 nm .
- Co-Crystallization : Optimize solvent systems (e.g., ethanol-water mixtures) to form co-crystals with maleic acid, confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .
- Data Validation : Validate synthesis outcomes using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and enantiomeric excess (>99%) .
Q. How to characterize the receptor-binding profile of this compound in vitro?
- Methodological Answer :
- Radioligand Binding Assays : Conduct competitive binding assays using cloned human receptors (5-HT₁ₐ, D₂, etc.) expressed in HEK293 cells. Use [³H]-ketanserin for 5-HT₂ₐ and [³H]-spiperone for D₂ receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
- Functional Antagonism : Measure cAMP inhibition (for D₂) or calcium flux (for 5-HT receptors) using luminescent assays. Normalize data to control (0% inhibition) and reference antagonist (100% inhibition) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for plasma/brain homogenates. Elute with methanol:acetonitrile (70:30) and dry under nitrogen .
- Quantification : Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Ionize via ESI+ (m/z 286.1 → 165.1 for Asenapine) .
- Validation : Follow FDA guidelines for linearity (1–100 ng/mL, R² >0.99), precision (CV <15%), and recovery (>85%) .
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer :
- Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., rat vs. human) using LC-MS/MS to identify active metabolites (e.g., N-desmethylasenapine). Adjust dosing regimens based on clearance rates .
- Statistical Reconciliation : Apply mixed-effects modeling (e.g., NONMEM) to account for interspecies variability. Report 90% confidence intervals for AUC and Cmax .
Q. What strategies improve the brain-targeting efficiency of this compound via intranasal delivery?
- Methodological Answer :
- Nanocarrier Design : Formulate chitosan-coated nanoemulsions (particle size <200 nm, PDI <0.2) using high-pressure homogenization. Assess nasal mucoadhesion via ex vivo porcine mucosa studies .
- In Vivo Validation : Use Sprague-Dawley rats for biodistribution studies. Quantify brain:plasma ratios via LC-MS/MS at 15, 30, and 60 min post-administration. Compare to intravenous controls .
Q. How to address solubility discrepancies in this compound during formulation development?
- Methodological Answer :
- Self-Emulsifying Systems : Screen excipients (Capryol™ 90, Labrasol®) using pseudo-ternary phase diagrams. Optimize for droplet size (<150 nm) and emulsification time (<1 min) .
- Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor precipitation via dynamic light scattering (DLS) and XRPD .
Methodological Guidance
Q. How to design a robust in vivo study for this compound’s antipsychotic efficacy?
- Experimental Design :
- Animal Models : Use MK-801-induced hyperlocomotion in mice (n=10/group) for acute efficacy. Include positive (haloperidol) and negative controls .
- Dose Optimization : Conduct a pilot study with 0.1, 0.5, and 1.0 mg/kg doses. Calculate ED50 using probit analysis .
- Blinding : Randomize treatments and assign codes to avoid observer bias. Analyze data with ANOVA followed by Tukey’s post hoc test (α=0.05) .
Q. How to integrate conflicting literature findings into a cohesive research proposal?
- Critical Analysis Framework :
- Source Evaluation : Prioritize peer-reviewed studies indexed in PubMed/Scopus over preprint repositories. Exclude studies with unvalidated methods (e.g., lacking LC-MS/MS confirmation) .
- Meta-Analysis : Use RevMan® to pool data from ≥3 independent studies. Report heterogeneity via I² statistics and adjust for publication bias using funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
